![molecular formula C9H9N3O2 B1477903 Ester méthylique de l'acide 5-méthyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylique CAS No. 1860028-29-0](/img/structure/B1477903.png)

Ester méthylique de l'acide 5-méthyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylique

Vue d'ensemble

Description

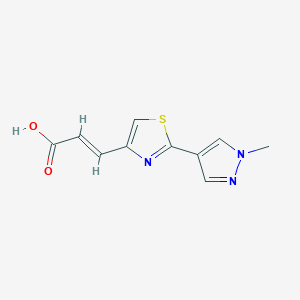

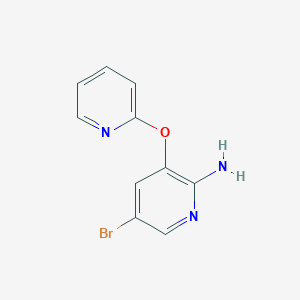

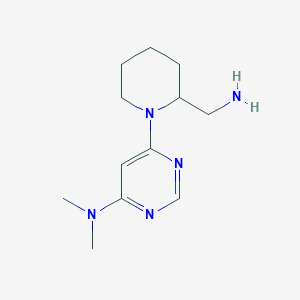

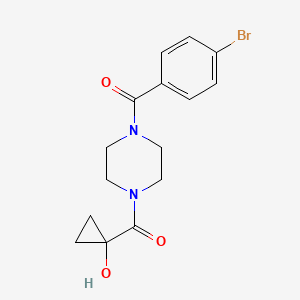

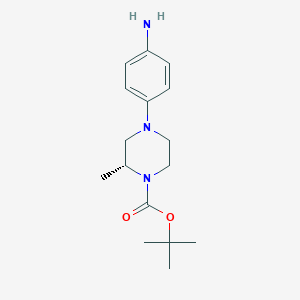

“5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester” is a nitrogen-containing heterocyclic compound . It has a molecular weight of 191.19 . The IUPAC name for this compound is "methyl 5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate" .

Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, including “5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester”, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis

The molecular structure of “5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester” includes a pyrrole ring and a pyrazine ring . The InChI code for this compound is "1S/C9H9N3O2/c1-12-5-6(9(13)14-2)7-8(12)11-4-3-10-7/h3-5H,1-2H3" .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The storage temperature for this compound is recommended to be at refrigerator temperature .Applications De Recherche Scientifique

Activités biologiques

Les dérivés de la pyrrolopyrazine, y compris les dérivés de la 5H-pyrrolo[2,3-b]pyrazine, ont montré un large éventail d'activités biologiques . Ils se sont avérés présenter des activités antimicrobiennes, anti-inflammatoires, antivirales, antifongiques, antioxydantes, antitumorales et inhibitrices des kinases . Plus précisément, les dérivés de la 5H-pyrrolo[2,3-b]pyrazine ont montré une plus grande activité sur l'inhibition des kinases .

Recherche en découverte de médicaments

La structure de la pyrrolopyrazine, y compris l'ester méthylique de l'acide 5-méthyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylique, est un échafaudage attrayant pour la recherche en découverte de médicaments . Il s'agit d'un composé hétérocyclique contenant de l'azote qui comprend un cycle pyrrole et un cycle pyrazine . Cette structure peut être utilisée pour concevoir et synthétiser de nouvelles pistes pour traiter diverses maladies .

Synthèse de complexes et de réseaux

Bien que ne soit pas directement lié à l'this compound, il est à noter que des composés similaires, tels que l'acide 5-méthyl-2-pyrazinecarboxylique, ont été utilisés dans la préparation de nouveaux complexes et réseaux . Par exemple, il a été utilisé dans la synthèse de complexes d'europium (III) et de réseaux métallo-organiques Ln (MOF) .

Safety and Hazards

Orientations Futures

The pyrrolopyrazine structure, which includes “5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester”, is an attractive scaffold for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Mécanisme D'action

Target of Action

It is known that similar compounds, such as 5h-pyrrolo[2,3-b]pyrazine derivatives, have shown significant activity on kinase inhibition .

Mode of Action

It is suggested that 5h-pyrrolo[2,3-b]pyrazine derivatives inhibit kinase activity, which could potentially lead to the disruption of various cellular processes .

Biochemical Pathways

Kinase inhibition can affect a wide range of cellular processes, including cell growth, differentiation, and apoptosis .

Result of Action

Kinase inhibitors can lead to the disruption of various cellular processes, potentially leading to cell death .

Analyse Biochimique

Biochemical Properties

5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases, which are crucial for cellular signaling pathways. The compound has shown kinase inhibitory activity, particularly against fibroblast growth factor receptors (FGFRs), which are involved in cell growth and differentiation . These interactions suggest that 5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester could be a valuable tool in studying kinase-related pathways and potentially developing kinase inhibitors for therapeutic purposes.

Cellular Effects

The effects of 5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s kinase inhibitory activity affects pathways such as MEK-ERK and PI3K-Akt, which are essential for cell proliferation and survival . Additionally, it has been observed to impact gene expression related to these pathways, further influencing cellular behavior and function .

Molecular Mechanism

At the molecular level, 5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester exerts its effects through binding interactions with biomolecules. It inhibits kinase activity by binding to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling molecules . This inhibition leads to changes in gene expression and cellular responses, highlighting the compound’s potential as a kinase inhibitor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester have been studied over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, allowing for prolonged observation of its effects . Long-term exposure to the compound has demonstrated sustained kinase inhibition and consistent impact on cellular signaling pathways .

Dosage Effects in Animal Models

The effects of 5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester vary with different dosages in animal models. At lower doses, the compound effectively inhibits kinase activity without causing significant adverse effects . At higher doses, toxic effects have been observed, including disruptions in normal cellular functions and potential toxicity to vital organs . These findings underscore the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and subsequent elimination from the body . The compound’s metabolism can lead to the formation of various metabolites, which may also exhibit biological activity . Understanding these pathways is essential for predicting the compound’s behavior in vivo and optimizing its therapeutic potential.

Transport and Distribution

Within cells and tissues, 5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments, affecting its overall activity and function . The compound’s distribution patterns are crucial for understanding its therapeutic potential and optimizing its delivery to target tissues.

Subcellular Localization

The subcellular localization of 5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes . Understanding the subcellular distribution is essential for optimizing the compound’s therapeutic applications.

Propriétés

IUPAC Name |

methyl 5-methylpyrrolo[2,3-b]pyrazine-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-12-5-6(9(13)14-2)7-8(12)11-4-3-10-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKZVESZAMWASP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=NC=CN=C21)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101160812 | |

| Record name | 5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid, 5-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101160812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1860028-29-0 | |

| Record name | 5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid, 5-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1860028-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid, 5-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101160812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Dimethylaminomethyl-bicyclo[2.2.2]oct-1-ylamine](/img/structure/B1477827.png)

![S [1-(3-Bromo-5-fluorophenyl)-but-3-enyl]-carbamic acid tert-butyl ester](/img/structure/B1477834.png)

![4-(4-Bromo-2-fluorophenyl)-2-(2-pyrrolidin-1-yl-ethyl)-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B1477838.png)